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molecular formula C14H27NO B078494 2-Undecyl-2-oxazoline CAS No. 10431-84-2

2-Undecyl-2-oxazoline

Cat. No. B078494
M. Wt: 225.37 g/mol
InChI Key: OCSXKMIYKAIBCF-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

The reaction was carried out under nitrogen atmosphere in a three neck flask equipped with a magnetic stirring bar, reflux condenser, addition funnel and thermometer. 50 ml of 1-butanol and 667 mg (2.5 mmoles) of cadmium acetate dihydrate was introduced and the catalyst was dissolved by slight warming. 18.13 g (100 mmoles) of undecyl cyanide was added and the solution was heated to 125° C. 7.33 g (120 mmoles) of 2-aminoethanol was then added dropwise controlling the evolution of ammonia. At the end of the reaction (ca. 48 hrs.) the solvent was removed under vacuo. The residue was treated with 100 ml of petroleum ether and filtered after keeping for several hours. The filtrate was washed with water, dried over anhydrous magnesium sulfate, concentrated and the residue was distilled 114° C./0.5 mm to give 19.83 g (88%) of 2-undecyl-2-oxazoline.
Quantity
18.13 g
Type
reactant
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cadmium acetate dihydrate
Quantity
667 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:12]#[N:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].N[CH2:15][CH2:16][OH:17].N>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C.C(O)CCC>[CH2:1]([C:12]1[O:17][CH2:16][CH2:15][N:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
18.13 g
Type
reactant
Smiles
C(CCCCCCCCCC)C#N
Step Two
Name
Quantity
7.33 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
cadmium acetate dihydrate
Quantity
667 mg
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel
DISSOLUTION
Type
DISSOLUTION
Details
the catalyst was dissolved by slight warming
CUSTOM
Type
CUSTOM
Details
At the end of the reaction (ca. 48 hrs.) the solvent
Duration
48 h
CUSTOM
Type
CUSTOM
Details
was removed under vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 100 ml of petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
after keeping for several hours
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled 114° C./0.5 mm

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC)C=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 19.83 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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